molecular formula C19H18N6S2 B11083963 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11083963
M. Wt: 394.5 g/mol
InChI Key: ZCCAGOYGYIJAID-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole ring, a triazine ring, and a phenylethylamine moiety

Preparation Methods

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Attachment of the Benzothiazole to the Triazine Ring: This step involves the reaction of the benzothiazole derivative with a triazine precursor under specific conditions.

    Introduction of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction where the phenylethylamine is introduced to the triazine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with biological targets through π-π stacking or hydrogen bonding, while the triazine ring can form coordination complexes with metal ions.

Comparison with Similar Compounds

Similar compounds to 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine include:

    6-(1,3-benzothiazol-2-ylsulfanyl)hexanoic acid: This compound has a similar benzothiazole ring but differs in its aliphatic chain.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds share the benzothiazole ring but have different substituents on the hydrazide moiety.

The uniqueness of this compound lies in its combination of the benzothiazole, triazine, and phenylethylamine moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H18N6S2

Molecular Weight

394.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H18N6S2/c20-17-23-16(12-26-19-22-14-8-4-5-9-15(14)27-19)24-18(25-17)21-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H3,20,21,23,24,25)

InChI Key

ZCCAGOYGYIJAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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